5-(2,4-dichlorophenyl)-4-{[(E)-(5-methyl-2-thienyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide
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Overview
Description
5-(2,4-dichlorophenyl)-4-{[(E)-(5-methyl-2-thienyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a dichlorophenyl group, a thienylmethylidene group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-dichlorophenyl)-4-{[(E)-(5-methyl-2-thienyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a nucleophilic substitution reaction using 2,4-dichlorobenzyl chloride and a suitable nucleophile.
Attachment of the Thienylmethylidene Group: The thienylmethylidene group is attached through a condensation reaction between 5-methyl-2-thiophenecarboxaldehyde and the triazole derivative.
Formation of the Hydrosulfide Group: The hydrosulfide group is introduced by treating the intermediate compound with hydrogen sulfide gas under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(2,4-dichlorophenyl)-4-{[(E)-(5-methyl-2-thienyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(2,4-dichlorophenyl)-4-{[(E)-(5-methyl-2-thienyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(2,4-dichlorophenyl)-4-{[(E)-(5-methyl-2-thienyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymes: It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Disrupt Cellular Processes: The compound can interfere with cellular processes such as DNA replication and protein synthesis, leading to cell death.
Induce Apoptosis: It can trigger programmed cell death (apoptosis) in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound with a similar structure but different functional groups.
NH4S and NH4S2: Compounds with similar sulfur-containing groups but different overall structures.
Uniqueness
5-(2,4-dichlorophenyl)-4-{[(E)-(5-methyl-2-thienyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H10Cl2N4S2 |
---|---|
Molecular Weight |
369.3 g/mol |
IUPAC Name |
3-(2,4-dichlorophenyl)-4-[(E)-(5-methylthiophen-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H10Cl2N4S2/c1-8-2-4-10(22-8)7-17-20-13(18-19-14(20)21)11-5-3-9(15)6-12(11)16/h2-7H,1H3,(H,19,21)/b17-7+ |
InChI Key |
JLULVTDEPOTHNP-REZTVBANSA-N |
Isomeric SMILES |
CC1=CC=C(S1)/C=N/N2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
CC1=CC=C(S1)C=NN2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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